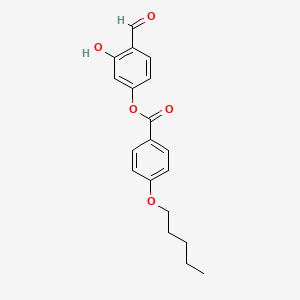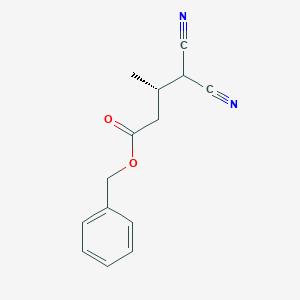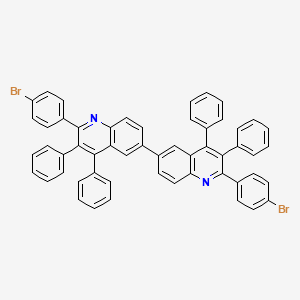
2,2'-Bis(4-bromophenyl)-3,3',4,4'-tetraphenyl-6,6'-biquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biquinoline core with bromophenyl and tetraphenyl substituents, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline typically involves multi-step organic reactions. One common method includes the coupling of 4-bromobenzaldehyde with phenylacetylene under palladium-catalyzed conditions to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the biquinoline core. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) and copper iodide (CuI) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced biquinoline derivatives.
Substitution: Formation of substituted biquinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline
- 2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline analogs
- 2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline derivatives
Uniqueness
2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of new materials and in the study of structure-activity relationships in medicinal chemistry .
Eigenschaften
CAS-Nummer |
784163-30-0 |
|---|---|
Molekularformel |
C54H34Br2N2 |
Molekulargewicht |
870.7 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-6-[2-(4-bromophenyl)-3,4-diphenylquinolin-6-yl]-3,4-diphenylquinoline |
InChI |
InChI=1S/C54H34Br2N2/c55-43-27-21-39(22-28-43)53-51(37-17-9-3-10-18-37)49(35-13-5-1-6-14-35)45-33-41(25-31-47(45)57-53)42-26-32-48-46(34-42)50(36-15-7-2-8-16-36)52(38-19-11-4-12-20-38)54(58-48)40-23-29-44(56)30-24-40/h1-34H |
InChI-Schlüssel |
QXSQUDXBEMGOQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)C4=CC5=C(C=C4)N=C(C(=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)Br)C9=CC=C(C=C9)Br)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
![1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide](/img/structure/B14218048.png)
![1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl-](/img/structure/B14218050.png)
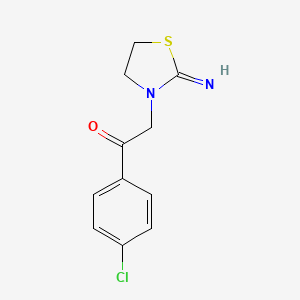
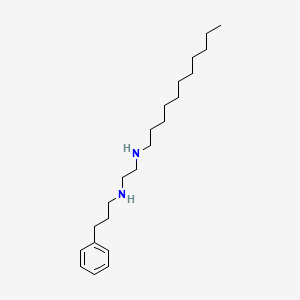
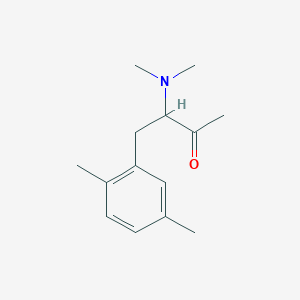

![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)

![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
